4-Chlorothiobenzamide CAS number and molecular weight
4-Chlorothiobenzamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorothiobenzamide, a versatile chemical compound with applications in synthesis and materials science. This document details its fundamental properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for scientific professionals.
Core Chemical Identity
CAS Number: 2521-24-6[1][2][3][4]
Molecular Weight: 171.65 g/mol [1][2]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 4-Chlorothiobenzamide is presented below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNS | [1][2] |
| Appearance | White to yellow solid | |
| Melting Point | 127-130 °C | |
| Boiling Point | 275.6±42.0 °C (Predicted) | |
| Density | 1.341±0.06 g/cm³ (Predicted) | |
| Water Solubility | Insoluble | |
| pKa | 12.28±0.29 (Predicted) |
Spectroscopic data for 4-Chlorothiobenzamide is available, including Infrared (IR) and Mass Spectrometry (MS) data, which are crucial for its identification and structural elucidation.
Synthesis Protocols
The synthesis of 4-Chlorothiobenzamide can be achieved through various methods. Below are two detailed experimental protocols for its preparation.
Protocol 1: Synthesis from 4-Chlorobenzonitrile and Thioacetamide
This protocol outlines the synthesis of 4-Chlorothiobenzamide via the reaction of 4-chlorobenzonitrile with thioacetamide in the presence of hydrogen chloride.
Experimental Procedure:
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A mixture of 55.03 g of 4-chlorobenzonitrile and 75.13 g of thioacetamide is prepared in 600 ml of dimethylformamide.
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The mixture is chilled in an ice bath and saturated with dry hydrogen chloride gas.
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The reaction mixture is then slowly distilled on an oil bath at 100 °C.
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Once the liquid has been removed, aqueous sodium bicarbonate is added to the residue.
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The resulting solid is collected by filtration.
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The crude product is recrystallized from toluene to yield 48.35 g of 4-chlorothiobenzamide as yellow crystals.
Protocol 2: Synthesis from 4-Chlorobenzonitrile and Sodium Hydrogen Sulfide
This method describes the synthesis of 4-Chlorothiobenzamide using sodium hydrogen sulfide and magnesium chloride.
Experimental Procedure:
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A slurry is prepared with 70% sodium hydrogen sulfide hydrate (29 mmol) and magnesium chloride hexahydrate (14.5 mmol) in 40 mL of dimethylformamide (DMF).
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To this slurry, 4-Chlorobenzonitrile (14.5 mmol) is added, and the mixture is stirred at room temperature for 2 hours.
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The resulting green slurry is poured into 100 mL of water, and the precipitated solid is collected by filtration.
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The obtained product is resuspended in 50 mL of 1 N HCl and stirred for an additional 30 minutes.
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The solid is filtered and washed with an excess of water.
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Recrystallization of the residue from chloroform yields crystals of 4-chlorobenzothioamide suitable for X-ray analysis.
Applications in Corrosion Inhibition
4-Chlorothiobenzamide has been investigated as a corrosion inhibitor for mild steel in acidic environments. Its effectiveness is attributed to its ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.
The table below summarizes the corrosion inhibition efficiency of 4-chlorothiobenzamide at various concentrations.
| Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| 100 | 85.2 |
| 200 | 90.5 |
| 300 | 93.8 |
| 400 | 96.1 |
| 500 | 97.5 |
The mechanism of corrosion inhibition can be visualized as a multi-step process, as depicted in the following workflow diagram.
Potential as a Scaffold for Antimicrobial Agents
While 4-Chlorothiobenzamide itself is not primarily studied for its direct antimicrobial properties, its chemical structure serves as a valuable scaffold for the synthesis of derivatives with potential biological activities. The thioamide group is a key functional group in various pharmacologically active compounds. Research into derivatives of 4-Chlorothiobenzamide could yield novel antimicrobial agents. Further investigation into the mechanism of action of such derivatives may reveal specific cellular targets or signaling pathways that are disrupted, opening new avenues for drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Chlorothiobenzamide | C7H6ClNS | CID 2734826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chlorothiobenzamide [webbook.nist.gov]
